N-(2-chloroethyl)aniline hydrochloride
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Overview
Description
N-(2-chloroethyl)aniline hydrochloride: is an organic compound with the molecular formula C8H11Cl2N . It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-chloroethyl group. This compound is typically found as a white to pale yellow crystalline powder and is soluble in water and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)aniline hydrochloride can be achieved through the reaction of aniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where aniline and 2-chloroethanol are reacted under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-chloroethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl aniline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: N-(2-mercaptoethyl)aniline, N-(2-aminoethyl)aniline.
Oxidation: N-(2-chloroethyl)aniline N-oxide.
Reduction: Ethyl aniline.
Scientific Research Applications
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It serves as a model compound for understanding the mechanisms of DNA alkylation and repair .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The primary mechanism of action of N-(2-chloroethyl)aniline hydrochloride involves the alkylation of nucleophilic sites in DNA. The 2-chloroethyl group reacts with the nitrogen atoms in the DNA bases, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
N,N-bis(2-chloroethyl)aniline hydrochloride:
N-(2-chloroethyl)piperidine hydrochloride: Similar in structure but with a piperidine ring instead of an aniline ring.
Uniqueness: N-(2-chloroethyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chloroethyl derivatives. Its ability to selectively alkylate DNA makes it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
874-78-2 |
---|---|
Molecular Formula |
C8H11Cl2N |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
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